![molecular formula C8H7ClN4O2S B2682543 [(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea CAS No. 1258510-43-8](/img/structure/B2682543.png)
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea
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Overview
Description
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea is an organosulfur compound . It is a powder form and has a molecular weight of 258.69 . The IUPAC name is 2-chloro-5-nitrobenzaldehyde thiosemicarbazone .
Synthesis Analysis
The synthesis of thiourea compounds involves the reaction of various anilines with CS2 . The reaction mechanism involves a sulfuration reaction . The reaction time, temperature, and mass ratio of the raw materials can affect the yield of thiourea .Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones . The C–N bond distances are short .Chemical Reactions Analysis
Thiourea complexes with water molecules have been studied . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated . NBO analysis shows that the Thio- (H 2 O) 5 complex has higher stabilization energy values than the other complexes .Physical And Chemical Properties Analysis
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea is a powder form and has a molecular weight of 258.69 . It is stored at room temperature .Scientific Research Applications
Anticancer Activities
Thiosemicarbazones and their derivatives have been synthesized and evaluated for their cytotoxic activities . In particular, thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position exhibited higher cytotoxicity than the corresponding 1,1-dioxo-thiochromanone . These compounds have shown potent cytotoxicity against various cancer cell lines .
ROS-Mediated Apoptosis
The mechanism of thiosemicarbazone induced cell apoptosis has been preliminarily investigated through cell cycle, Annexin V-FITC/PI staining, and ROS assays . It has been indicated that thiosemicarbazones may exert their anticancer property through ROS-mediated apoptosis .
Catalysts for Cross-Coupling Reactions
Thiosemicarbazone complexes of transition metals have been used as catalysts for cross-coupling reactions . Reports of cross-coupling catalytic reactions with such complexes have appeared only in the last 15 years .
Heck Reaction
The application of thiosemicarbazone nickel complexes to the Heck reaction was reported by Datta et al . They prepared and characterized three complexes with 2-hydroxyaryl thiosemicarbazone ligands .
Suzuki Reaction
Thiosemicarbazone complexes have been used in the Suzuki reaction, a type of cross-coupling reaction .
Sonogashira Reaction
Thiosemicarbazone complexes have also been used in the Sonogashira reaction, another type of cross-coupling reaction .
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-5-nitrobenzaldehyde thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in both physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .
Mode of Action
2-chloro-5-nitrobenzaldehyde thiosemicarbazone interacts with cathepsin B and inhibits its activity . Among the differently functionalized semicarbazones and thiosemicarbazones, chloro-substituted compounds have been found to inhibit cathepsin B most effectively . The designed derivatives have been found to be competitive inhibitors to cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by 2-chloro-5-nitrobenzaldehyde thiosemicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis, the inhibition of this enzyme can have downstream effects on these pathways .
Result of Action
The molecular and cellular effects of 2-chloro-5-nitrobenzaldehyde thiosemicarbazone’s action primarily involve the inhibition of cathepsin B activity . This inhibition can affect the physiological and pathological processes that cathepsin B is involved in, potentially leading to changes in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .
Safety and Hazards
properties
IUPAC Name |
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c9-7-2-1-6(13(14)15)3-5(7)4-11-12-8(10)16/h1-4H,(H3,10,12,16)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIODQCZVWJPED-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea |
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